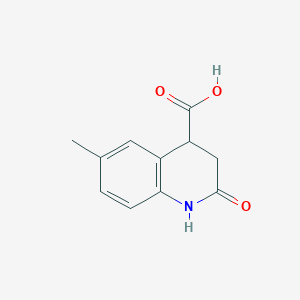
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 6-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and any stereochemical information.
Physical And Chemical Properties Analysis
The melting point of “6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is 223-225 degrees Celsius . The compound is also characterized by its molecular weight (205.21 g/mol) and its IUPAC name (6-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid) .
Wissenschaftliche Forschungsanwendungen
Anticancer and Therapeutic Applications
Tetrahydroisoquinolines (THIQs), which include compounds related to 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, are known for their broad therapeutic activities, particularly in cancer treatment. Initially recognized for their neurotoxicity, certain THIQ derivatives have been identified as endogenous agents with potential for preventing Parkinsonism in mammals. Furthermore, their role as anticancer antibiotics has gained attention, especially with the US FDA's approval of trabectedin for treating soft tissue sarcomas, marking a significant milestone in anticancer drug discovery. These derivatives exhibit promising therapeutic potential against various diseases, including infectious diseases like malaria, tuberculosis, and HIV, and are considered for development into novel drug classes with unique mechanisms of action (Singh & Shah, 2017).
Analytical Methods and Antioxidant Activity
The analytical determination of antioxidant activity is crucial in various scientific fields, from food engineering to medicine. Studies have elaborated on numerous tests to assess antioxidant capacity, including the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP), among others. These methods, based on chemical reactions and spectrophotometry, have been successfully applied in the analysis of antioxidants and the determination of antioxidant capacity in complex samples. Such assays are vital for understanding the antioxidant potential of chemical compounds, including THIQ derivatives (Munteanu & Apetrei, 2021).
Role in Chemical Synthesis
The Fischer synthesis of indoles from arylhydrazones, involving compounds like 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has been extensively reviewed. Experimental studies highlight the versatility of THIQs in chemical transformations leading to the synthesis of indoles, a class of compounds with significant pharmaceutical applications. These studies underline the importance of THIQs in facilitating diverse chemical reactions, contributing to the synthesis of pharmacologically active molecules (Fusco & Sannicolo, 1978).
Environmental and Biomedical Research
In environmental science, THIQ derivatives have been investigated for their role in the remediation of organic pollutants. The enzymatic degradation of recalcitrant compounds in the presence of redox mediators, where THIQs can enhance the efficiency and range of substrate degradation, signifies their potential in environmental remediation. This approach suggests the possibility of using THIQ derivatives in treating industrial effluents, offering a promising avenue for environmental sustainability (Husain & Husain, 2007).
Zukünftige Richtungen
The future directions for the study of “6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety and hazards. Additionally, studies could be conducted to evaluate its potential antimicrobial and anticancer properties, as has been done with related compounds .
Eigenschaften
IUPAC Name |
6-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPUEDLUPIYIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

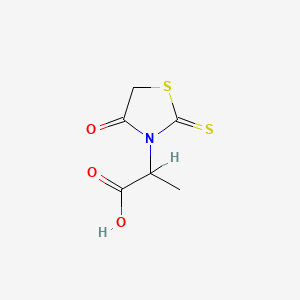
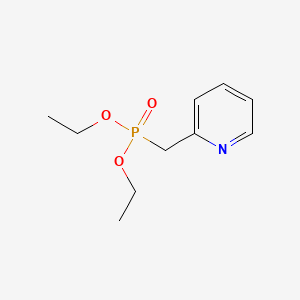
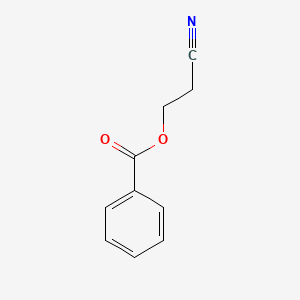
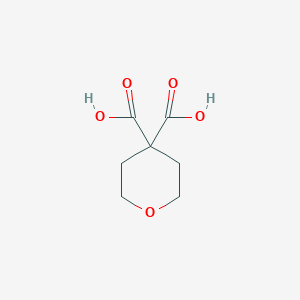
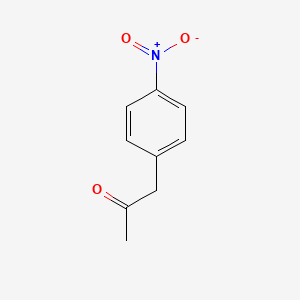
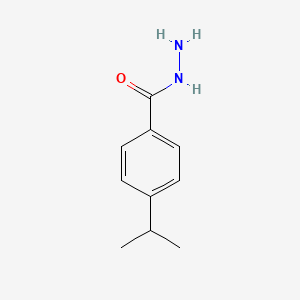
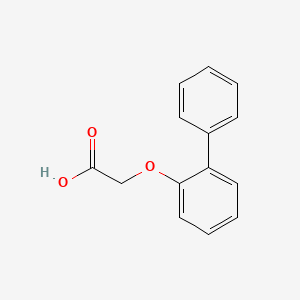
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)
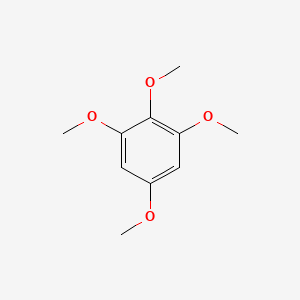
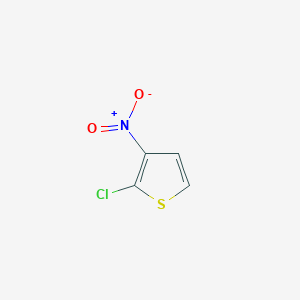
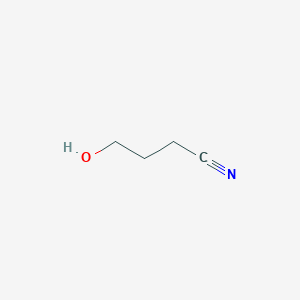
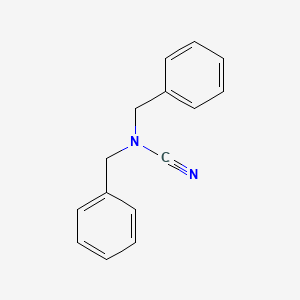
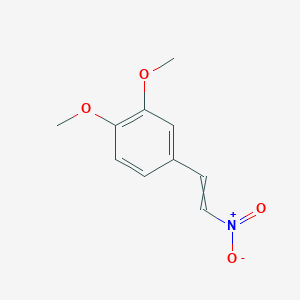
![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)